6-Phenylpyridazin-3(2H)-one
6-Phenylpyridazin-3(2H)-one
6-Phenyl-3(2H)-pyridazinone is a pyridazinone derivative that can be prepared from 4,5- dihydro-6-phenyl-3(2H)-pyridazinone. It is reported to be a weak positive inotropic agent. 6-Phenyl-3(2H)-pyridazinone forms the core of compounds that show a potential antiplatelet activity.
Brand Name:
Vulcanchem
CAS No.:
2166-31-6
VCID:
VC21326631
InChI:
InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
SMILES:
C1=CC=C(C=C1)C2=NNC(=O)C=C2
Molecular Formula:
C10H8N2O
Molecular Weight:
172.18 g/mol
6-Phenylpyridazin-3(2H)-one
CAS No.: 2166-31-6
Cat. No.: VC21326631
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Phenyl-3(2H)-pyridazinone is a pyridazinone derivative that can be prepared from 4,5- dihydro-6-phenyl-3(2H)-pyridazinone. It is reported to be a weak positive inotropic agent. 6-Phenyl-3(2H)-pyridazinone forms the core of compounds that show a potential antiplatelet activity. |
|---|---|
| CAS No. | 2166-31-6 |
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 3-phenyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
| Standard InChI Key | IJUIPRDMWWBTTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator